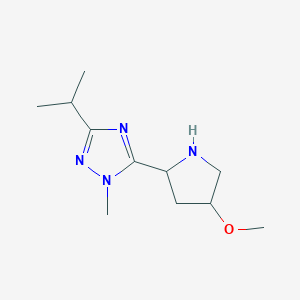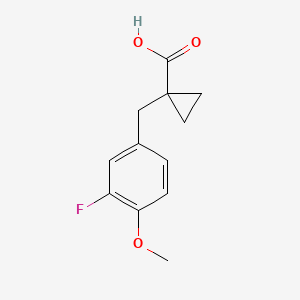
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene through a series of reactions.
Formation of Indole Derivative: The 6-fluoroindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-fluoroindole-3-acetic acid.
Amination: The final step involves the introduction of an amino group at the 2-position of the acetic acid moiety. This can be achieved through reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester.
6-Fluoro-L-tryptophan: An amino acid derivative with similar structural features.
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide: A compound with anticancer properties.
Uniqueness
This compound is unique due to its combination of an indole ring with a fluorine atom and an amino-acetic acid ester moiety. This unique structure contributes to its stability, bioavailability, and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H13FN2O2 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10/h3-6,11,15H,2,14H2,1H3 |
Clave InChI |
IDWXTUPQXHNJHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


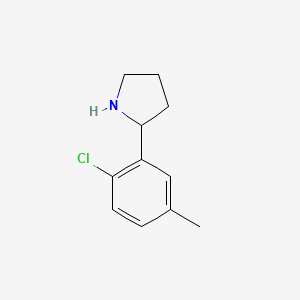
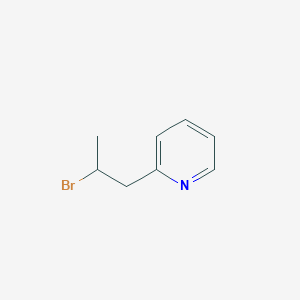
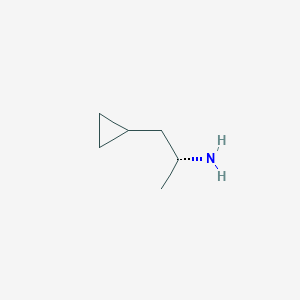
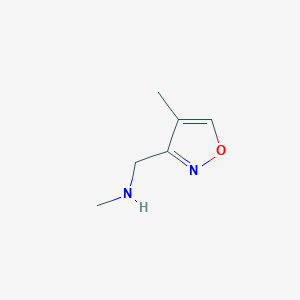
![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)





![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
